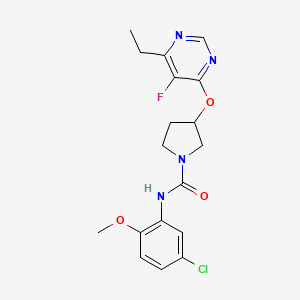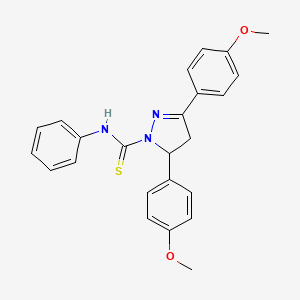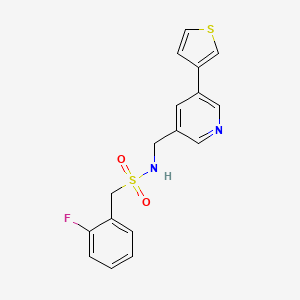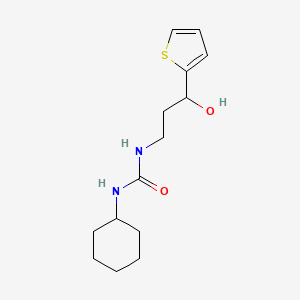
1-(6-phenylpyridazin-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-phenylpyridazin-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27N7O and its molecular weight is 429.528. The purity is usually 95%.
BenchChem offers high-quality 1-(6-phenylpyridazin-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenylpyridazin-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
1-(6-phenylpyridazin-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide and its analogs have been synthesized and evaluated for their anti-inflammatory activities. For instance, derivatives synthesized through reactions with active hydrogen-containing compounds have shown potent anti-inflammatory activity, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives of 1-(6-phenylpyridazin-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide have been synthesized and characterized, showing significant anti-angiogenic and DNA cleavage activities. These compounds blocked the formation of blood vessels in vivo and exhibited potent anti-angiogenic effects, suggesting their utility as anticancer agents by inhibiting angiogenesis and exerting cytotoxic effects (Kambappa et al., 2017).
Synthesis of Heterocyclic Compounds
Research into the synthesis of various heterocyclic compounds using 1-(6-phenylpyridazin-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide as a precursor or core structure has led to the development of novel compounds with potential pharmacological activities. These efforts include the creation of tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, showcasing innovative approaches in the synthesis of complex molecules (Abdalha et al., 2011).
Discovery of Selective Inhibitors
Compounds based on the 1-(6-phenylpyridazin-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide framework have been identified as selective inhibitors of key enzymes or receptors, contributing to the discovery of new therapeutic agents. For instance, the identification of selective inhibitors of the Met kinase superfamily highlights the compound's significance in targeting cancer pathways and offering new avenues for cancer therapy (Schroeder et al., 2009).
properties
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c32-24(27-21-16-23(26-17-25-21)30-12-4-5-13-30)19-10-14-31(15-11-19)22-9-8-20(28-29-22)18-6-2-1-3-7-18/h1-3,6-9,16-17,19H,4-5,10-15H2,(H,25,26,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLXTRRUUBCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)


![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)
![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-hydroxybenzoate](/img/structure/B2963994.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2963997.png)

![3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2964000.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2964001.png)


